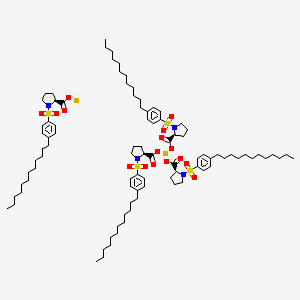
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is a complex organometallic compound that features a rhodium ion coordinated with a sulfonylpyrrolidine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) typically involves the coordination of rhodium with the sulfonylpyrrolidine ligand. The process may include:
Ligand Synthesis: The sulfonylpyrrolidine ligand can be synthesized through a multi-step organic synthesis process, starting from pyrrolidine and incorporating the dodecylphenyl and sulfonyl groups.
Coordination with Rhodium: The ligand is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand followed by its coordination with rhodium in a batch or continuous process. The reaction conditions would be optimized for yield and purity, with considerations for cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, potentially altering the oxidation state of rhodium.
Reduction: Reduction reactions can change the oxidation state of rhodium or modify the ligand structure.
Substitution: Ligand substitution reactions can occur, where the sulfonylpyrrolidine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands in excess or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction could produce lower oxidation state complexes or modified ligands.
Aplicaciones Científicas De Investigación
Chemistry: Used as a catalyst in organic synthesis, particularly in asymmetric catalysis due to its chiral nature.
Medicine: Investigated for its potential use in cancer therapy due to the unique properties of rhodium complexes.
Industry: Utilized in material science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) exerts its effects involves:
Catalysis: The rhodium center acts as a catalytic site, facilitating various chemical transformations.
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The pathways involved can include catalytic cycles in organic synthesis or biochemical pathways in medicinal applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;palladium(2+)
- (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;platinum(2+)
Uniqueness
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and potential biological effects. Compared to palladium and platinum analogs, rhodium complexes often exhibit different reactivity and selectivity in catalytic processes.
Propiedades
Número CAS |
179162-32-4 |
|---|---|
Fórmula molecular |
C92H144N4O16Rh2S4+2 |
Peso molecular |
1896.2 g/mol |
Nombre IUPAC |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(3+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+3/p-4/t4*22-;;/m0000../s1 |
Clave InChI |
RYMJNOJTFYTNKW-JOECBHQBSA-J |
SMILES isomérico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+3].[Rh+3] |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+3].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


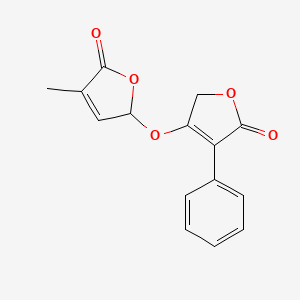
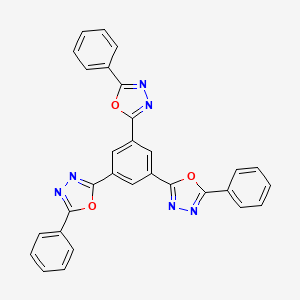
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
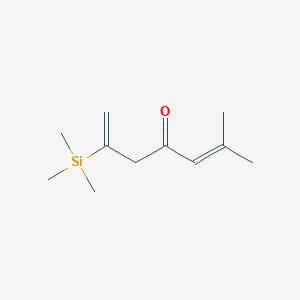
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
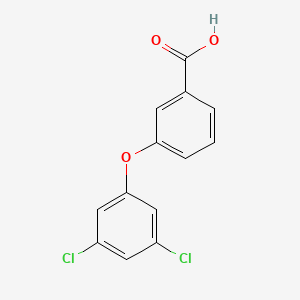
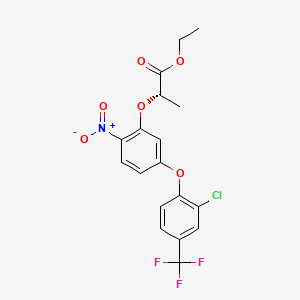
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
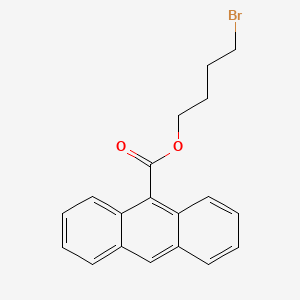

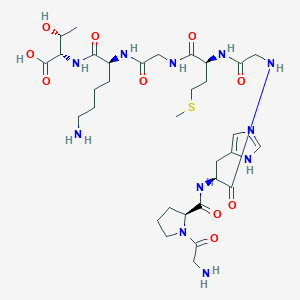
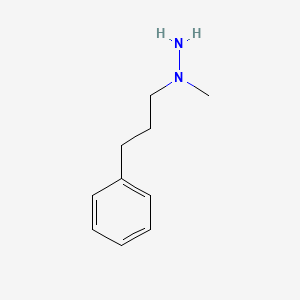
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
